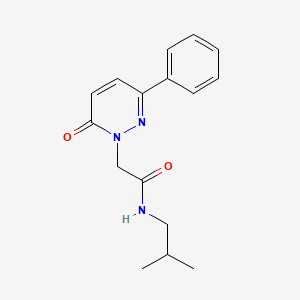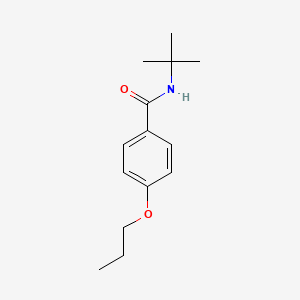![molecular formula C17H18FN3O3S B4511770 6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4511770.png)
6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone
Vue d'ensemble
Description
Pyridazinones are a class of compounds known for their diverse biological activities, which have made them the focus of extensive synthetic and pharmacological studies. The specific compound , due to its structural complexity, is likely to be of interest for its potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multi-step reactions, starting from simple precursors to achieve the complex structures. For example, studies on related compounds have demonstrated the use of hydrazone formation, acylation, and Dieckmann cyclization as key steps in the synthesis of pyridazinone derivatives (Li et al., 2007). These methods may be applicable or adaptable for synthesizing the compound , emphasizing the importance of precise control over reaction conditions to achieve the desired stereochemistry and functional group incorporation.
Molecular Structure Analysis
Molecular structure analysis of pyridazinone derivatives, including computational and spectroscopic studies, provides insights into their conformational stability, electronic properties, and intra-molecular interactions. For instance, detailed spectroscopic techniques (FT-IR, NMR, UV-vis) and computational methods (DFT/HSEH1PBE method) have been used to investigate the structure, vibrational frequencies, and electronic absorption properties of pyridazinone derivatives (Dede, Avcı, & Bahçelī, 2018). These analyses are critical for understanding the molecular basis of the chemical and physical properties of the compound.
Chemical Reactions and Properties
Pyridazinone derivatives participate in various chemical reactions, reflecting their reactivity and functional group transformations. For example, photochemical oxidation and reactions with different reagents can lead to the formation of novel compounds, highlighting the versatile chemistry of pyridazinone derivatives (Maki et al., 1988). These reactions are important for modifying the chemical structure to enhance biological activity or to study mechanism of action.
Physical Properties Analysis
The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies employing X-ray diffraction, spectroscopy, and computational chemistry provide valuable information on the solid-state structure and physicochemical characteristics, which are essential for understanding the compound's behavior in biological systems and its formulation for potential applications (Kalai et al., 2021).
Propriétés
IUPAC Name |
6-(4-fluoro-2-methoxyphenyl)-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c1-24-15-10-12(18)2-3-13(15)14-4-5-16(22)21(19-14)11-17(23)20-6-8-25-9-7-20/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVMVDUZVRJPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-phenyl-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4511693.png)
![4,6-dimethyl-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B4511698.png)


![N-[1-(hydrazinocarbonyl)-2-methylpropyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4511718.png)
![N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B4511723.png)

![2-(1-{[5-(3,4-dimethylphenyl)-3-isoxazolyl]carbonyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B4511731.png)
![6-[4-(methylthio)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4511736.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4511744.png)
![N-[2-(1-benzyl-4-piperidinyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4511750.png)
![N-1H-indol-5-yl-2-{[(6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B4511758.png)
![1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid](/img/structure/B4511762.png)
![3-(2-chlorophenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4511782.png)